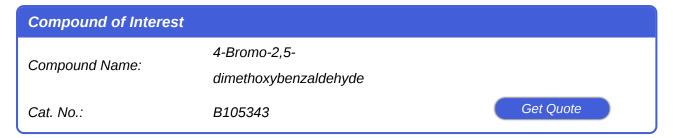


## 4-Bromo-2,5-dimethoxybenzaldehyde: A Comprehensive Reactivity Profile

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**4-Bromo-2,5-dimethoxybenzaldehyde** is a key aromatic aldehyde that serves as a versatile intermediate in the synthesis of a variety of organic compounds, most notably psychoactive phenethylamines such as 2C-B. Its unique substitution pattern, featuring a bromine atom and two methoxy groups on the benzaldehyde core, dictates a rich and nuanced reactivity profile. This document provides a detailed exploration of the synthesis, physicochemical properties, and characteristic reactions of **4-Bromo-2,5-dimethoxybenzaldehyde**, offering valuable insights for professionals in organic synthesis and drug development.

#### **Physicochemical Properties**

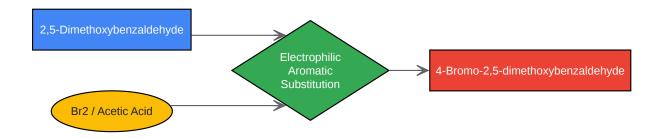
**4-Bromo-2,5-dimethoxybenzaldehyde** is an off-white to pale yellow crystalline solid.[1] A summary of its key physical and chemical properties is presented in the table below.



| Property                  | Value   | Reference |
|---------------------------|---|-----------|
| Molecular Formula         | C <sub>9</sub> H <sub>9</sub> BrO <sub>3</sub>                  | [1][2]    |
| Molecular Weight          | 245.07 g/mol  | [1][2][3] |
| Melting Point             | 132-135 °C  | [1][4]    |
| Boiling Point (Predicted) | 337.1 ± 42.0 °C   | [4]       |
| Density (Predicted)       | 1.482 ± 0.06 g/cm <sup>3</sup>                                  | [4]       |
| Appearance                | Off-white to pale yellow crystalline solid                      | [1]       |
| Solubility                | Insoluble in water; slightly soluble in chloroform and methanol | [1][4]    |
| CAS Number                | 31558-41-5  | [1][2][3] |

#### Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde

The primary synthetic route to **4-Bromo-2,5-dimethoxybenzaldehyde** involves the electrophilic bromination of 2,5-dimethoxybenzaldehyde. The electron-donating methoxy groups activate the aromatic ring, directing the incoming electrophile. While the reaction can produce a mixture of isomers, the 4-bromo product is typically the major isomer formed.[3][5][6]



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Synthesis of **4-Bromo-2,5-dimethoxybenzaldehyde**.



## Experimental Protocol: Bromination of 2,5-dimethoxybenzaldehyde

The following protocol is a representative example of the synthesis of **4-Bromo-2,5-dimethoxybenzaldehyde**.

- 2,5-dimethoxybenzaldehyde
- · Glacial acetic acid
- Bromine

Materials:

- Water
- Dichloromethane
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate
- · Ethyl acetate
- Hexane
- Silica gel

#### Procedure:

- At 0 °C, dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL).[7]
- Slowly add a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL) to the reaction mixture.[7]
- Allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.[7]



- Quench the reaction by adding water (30 mL). A white precipitate should form.[7]
- Collect the precipitate by filtration.[7]
- Redissolve the precipitate in a mixture of water (30 mL) and dichloromethane (30 mL) and perform a liquid-liquid extraction.[7]
- Extract the aqueous phase with dichloromethane (3 x 25 mL).[7]
- Combine all organic phases, wash with brine (25 mL), and dry over anhydrous sodium sulfate.[7]
- Filter the solution and concentrate under reduced pressure to obtain the crude product.[7]
- Purify the crude product by silica gel column chromatography using a 20% ethyl acetate/hexane eluent to yield 4-bromo-2,5-dimethoxybenzaldehyde as a light yellow solid.[7] A typical yield is around 56%.[7]

#### **Reactivity Profile**

The reactivity of **4-Bromo-2,5-dimethoxybenzaldehyde** is governed by the interplay of its three functional groups: the aldehyde, the bromine atom, and the two methoxy groups.

#### **Reactions of the Aldehyde Group**

The aldehyde functional group is a primary site for nucleophilic addition and condensation reactions.

- Condensation Reactions: It readily reacts with primary amines to form Schiff bases (imines).
   [1] A notable example is the Henry reaction, a condensation with a nitroalkane, which is a crucial step in the synthesis of phenethylamines.
- Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid under appropriate conditions.[1]
- Reduction: The aldehyde group can be reduced to a primary alcohol.

#### **Reactions Involving the Bromine Atom**



The bromine atom on the aromatic ring can participate in several types of reactions.

- Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.[1] For instance, it can react with thiols in the presence of a base to form the corresponding 4alkylthio derivatives.[5]
- Cross-Coupling Reactions: The C-Br bond provides a handle for various transition-metalcatalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.

#### **Electrophilic Aromatic Substitution**

The electron-donating methoxy groups strongly activate the aromatic ring towards further electrophilic substitution. However, the existing substituents direct the position of the incoming electrophile.

Nitration: Nitration of 2,5-dimethoxybenzaldehyde with concentrated nitric acid can yield a
mixture of products.[3] At room temperature, the major product is 3,6-dimethoxy-2nitrobenzaldehyde, while at lower temperatures (-20°C), 2,5-dimethoxy-4-nitrobenzaldehyde
can be formed as a minor product.[3]

#### **Application in the Synthesis of 2C-B**

**4-Bromo-2,5-dimethoxybenzaldehyde** is a well-established precursor for the synthesis of the psychedelic phenethylamine, 4-bromo-2,5-dimethoxyphenethylamine (2C-B).[3] The synthetic route typically involves a Henry condensation followed by reduction.





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Synthetic pathway from 4-Bromo-2,5-dimethoxybenzaldehyde to 2C-B.

# Experimental Protocol: Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) from 4-Bromo-2,5-dimethoxybenzaldehyde

The following outlines the key steps in the synthesis of 2C-B starting from **4-Bromo-2,5-dimethoxybenzaldehyde**.

Step 1: Henry Condensation to form 4-Bromo-2,5-dimethoxynitrostyrene

This reaction involves the condensation of **4-Bromo-2,5-dimethoxybenzaldehyde** with nitromethane. The experimental details often involve a base catalyst.

Step 2: Reduction of the Nitrostyrene

The intermediate nitrostyrene is then reduced to the corresponding phenethylamine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH<sub>4</sub>) in an anhydrous solvent like tetrahydrofuran (THF).[8]

Note: The synthesis of 2C-B and related compounds is subject to legal restrictions in many jurisdictions. Researchers should be aware of and comply with all applicable laws and regulations.

#### **Spectroscopic Data**

The structure of **4-Bromo-2,5-dimethoxybenzaldehyde** can be confirmed by various spectroscopic techniques.



| Technique           | Key Features   |
|---------------------|--|
| ¹H NMR              | Signals corresponding to the aldehyde proton, aromatic protons, and methoxy group protons are expected. The specific chemical shifts and coupling patterns are characteristic of the substitution pattern. |
| <sup>13</sup> C NMR | Resonances for the carbonyl carbon, aromatic carbons (including the carbon attached to bromine), and methoxy carbons will be observed at their characteristic chemical shifts.                             |
| IR Spectroscopy     | A strong absorption band characteristic of the aldehyde C=O stretch is expected, typically around 1680-1700 cm <sup>-1</sup> . Bands for C-H, C-O, and C-Br bonds will also be present.                    |
| Mass Spectrometry   | The mass spectrum will show a molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of the bromine atom ( <sup>79</sup> Br and <sup>81</sup> Br in approximately a 1:1 ratio). |

#### Conclusion

**4-Bromo-2,5-dimethoxybenzaldehyde** exhibits a diverse and synthetically valuable reactivity profile. Its aldehyde group, bromine atom, and activated aromatic ring provide multiple avenues for chemical modification, making it a crucial building block in the synthesis of complex organic molecules. A thorough understanding of its properties and reactions is essential for its effective utilization in research and development, particularly in the fields of medicinal chemistry and the synthesis of neurochemicals.

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